molecular formula C7H13ClO3S B2680074 (4-Methyloxan-4-yl)methanesulfonyl chloride CAS No. 1784976-29-9

(4-Methyloxan-4-yl)methanesulfonyl chloride

Cat. No.: B2680074
CAS No.: 1784976-29-9
M. Wt: 212.69
InChI Key: OTJVUTFYAVXYIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyloxan-4-yl)methanesulfonyl chloride typically involves the reaction of (4-Methyloxan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Methyloxan-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form (4-Methyloxan-4-yl)methanesulfonyl hydride under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nucleophile used in the reaction.

Scientific Research Applications

(4-Methyloxan-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (4-Methyloxan-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog with a similar sulfonyl chloride group but lacking the oxane ring structure.

    (4-Methyloxan-4-yl)methanesulfonyl fluoride: A related compound where the chloride is replaced with a fluoride group.

    (4-Methyloxan-4-yl)methanesulfonyl bromide: Another analog with a bromide group instead of chloride.

Uniqueness

(4-Methyloxan-4-yl)methanesulfonyl chloride is unique due to the presence of the oxane ring structure, which imparts specific chemical properties and reactivity. This structural feature allows for selective reactions and applications that are not possible with simpler sulfonyl chlorides.

Properties

IUPAC Name

(4-methyloxan-4-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-7(6-12(8,9)10)2-4-11-5-3-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJVUTFYAVXYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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